Physicochemical properties of 1-(3-bromophenyl)-1H-pyrrole
Physicochemical properties of 1-(3-bromophenyl)-1H-pyrrole
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-bromophenyl)-1H-pyrrole
Introduction: The Strategic Importance of N-Arylpyrroles
The N-arylpyrrole scaffold is a cornerstone in modern medicinal chemistry and materials science. These structures are integral to a wide array of biologically active molecules, including anti-inflammatory drugs, antibiotics, and anti-cancer agents.[1][2][3][4] The strategic placement of substituents on the N-aryl ring allows for the fine-tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. 1-(3-bromophenyl)-1H-pyrrole, in particular, serves as a versatile intermediate. The presence of a bromine atom at the meta-position of the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the core physicochemical properties of 1-(3-bromophenyl)-1H-pyrrole, providing essential data and methodologies for researchers in drug discovery and chemical synthesis.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various reaction conditions.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(3-bromophenyl)-1H-pyrrole. This data is crucial for predicting its behavior in both biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [5][6][7][8] |
| Molecular Weight | 222.08 g/mol | [5][6][7][8] |
| Exact Mass | 220.984012 g/mol | [5][6][7] |
| Melting Point | 63 °C | [5] |
| Boiling Point (Predicted) | 294.9 ± 23.0 °C | [5] |
| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [5] |
| Solubility in Water | Low solubility | [9] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and ethyl acetate.[5][9] | |
| Appearance | Solid (Typical) | [9] |
Computed Molecular Descriptors
Computational models provide valuable insights into the behavior of molecules. The following descriptors for 1-(3-bromophenyl)-1H-pyrrole have been calculated and are useful for predicting its pharmacokinetic and pharmacodynamic properties.
| Descriptor | Value | Significance | Source |
| XLogP3 | 3.8 | A measure of lipophilicity, indicating good potential for membrane permeability. | [5] |
| Topological Polar Surface Area (TPSA) | 4.9 Ų | Suggests high potential for oral bioavailability. | [5] |
| Rotatable Bond Count | 1 | Indicates low conformational flexibility. | [5] |
| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. | [5] |
| Complexity | 143 | A measure of the intricacy of the molecular structure. | [5] |
Synthesis and Purification: A Practical Workflow
The synthesis of 1-(3-bromophenyl)-1H-pyrrole is most commonly achieved via the Paal-Knorr or Clauson-Kaas synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.[10] The Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran as a succinaldehyde equivalent, is a particularly effective method.
Rationale for Method Selection
The Clauson-Kaas synthesis is favored for its operational simplicity and the ready availability of starting materials.[10] The reaction proceeds under acidic conditions, where 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive 1,4-dicarbonyl intermediate, which then undergoes condensation with the primary amine, 3-bromoaniline. This method avoids the need for pre-functionalized pyrrole rings and provides a direct route to the N-substituted product.
Experimental Protocol: Clauson-Kaas Synthesis
This protocol provides a step-by-step methodology for the synthesis of 1-(3-bromophenyl)-1H-pyrrole.
Materials:
-
3-bromoaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.1 - 1.2 equivalents) to the solution.[10]
-
Reaction Conditions: Heat the reaction mixture to 90-118 °C and stir for 2-4 hours.[5][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-(3-bromophenyl)-1H-pyrrole.[5]
Synthesis Workflow Diagram
Caption: Clauson-Kaas synthesis workflow for 1-(3-bromophenyl)-1H-pyrrole.
Structural Elucidation and Spectral Data
The structural identity and purity of 1-(3-bromophenyl)-1H-pyrrole are confirmed through a combination of spectroscopic techniques. While detailed spectral data is often proprietary, reference spectra are available through specialized databases.[6][7]
Expected Spectroscopic Signatures:
-
¹³C NMR: The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental peak overlap. The carbons of the pyrrole ring will appear at a characteristic chemical shift, and the carbons of the bromophenyl ring will be split according to their substitution pattern.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) and the M+2 peak will appear with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the C-N stretching of the pyrrole ring. The absence of an N-H stretching band confirms the N-substitution of the pyrrole.
Molecular Structure Diagram
Caption: Structure of 1-(3-bromophenyl)-1H-pyrrole highlighting the key rings.
Reactivity and Applications in Drug Development
The chemical reactivity of 1-(3-bromophenyl)-1H-pyrrole is dominated by the properties of its two constituent rings. The pyrrole ring can undergo electrophilic substitution, while the bromophenyl ring is primed for transition-metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki Coupling: The bromine atom can be readily replaced with a variety of aryl or vinyl groups using a palladium catalyst and a boronic acid derivative.
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, allowing for the introduction of a wide range of nitrogen-containing functional groups.
-
Heck Reaction: This reaction allows for the formation of a C-C bond by coupling with an alkene.
The versatility of 1-(3-bromophenyl)-1H-pyrrole as a synthetic intermediate makes it a valuable building block in the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Anti-inflammatory agents: The pyrrole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
-
Anticancer agents: Many kinase inhibitors and other targeted cancer therapies feature N-arylpyrrole structures.[2]
-
Antibacterial agents: The pyrrole scaffold is found in a number of natural and synthetic compounds with antibacterial activity.[4]
Conclusion
1-(3-bromophenyl)-1H-pyrrole is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, establish it as a key building block for the creation of novel molecular entities with therapeutic potential. This guide has provided a comprehensive overview of its core characteristics and a practical framework for its synthesis and characterization, empowering researchers to leverage this valuable intermediate in their scientific pursuits.
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